molecular formula C10H22ClNO2 B2997436 (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2567488-90-6

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

Cat. No.: B2997436
CAS No.: 2567488-90-6
M. Wt: 223.74
InChI Key: SRTUFIMSMYQRPQ-VTLYIQCISA-N
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Description

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the methoxy group, and the attachment of the 2-methylpropan-2-yl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The methoxy and 2-methylpropan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine
  • (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrobromide

Uniqueness

The uniqueness of (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride lies in its specific stereochemistry and the presence of both methoxy and 2-methylpropan-2-yl groups

Properties

IUPAC Name

(3R,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTUFIMSMYQRPQ-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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